molecular formula C19H29N3O2 B2437149 N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide CAS No. 1235090-95-5

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2437149
CAS No.: 1235090-95-5
M. Wt: 331.46
InChI Key: HUCGGLLMUKEXBW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a 2-methylbenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Attachment of the 2-Methylbenzamido Moiety: This step involves the reaction of the piperidine derivative with 2-methylbenzoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

  • N-(tert-butyl)-4-aminopiperidine-1-carboxamide
  • N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide

Uniqueness:

  • The presence of the 2-methylbenzamido moiety distinguishes it from other piperidine derivatives, potentially leading to unique biological activities and chemical properties.

Comparison with Similar Compounds

  • N-(tert-butyl)-4-aminopiperidine-1-carboxamide
  • N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide

These compounds share structural similarities but differ in their substituents, which can result in different reactivity and applications.

Properties

IUPAC Name

N-tert-butyl-4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-14-7-5-6-8-16(14)17(23)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCGGLLMUKEXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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